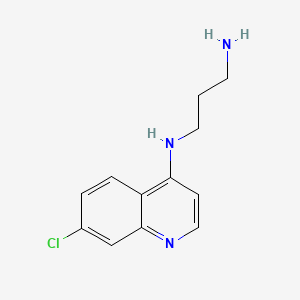

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

描述

属性

IUPAC Name |

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPOTYIIRALLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288562 | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-14-0 | |

| Record name | NSC56620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Direct Amination

This method involves the direct reaction between 4,7-dichloroquinoline and 1,3-diaminopropane.

- Reagents:

- 4,7-Dichloroquinoline

- 1,3-Diaminopropane

- Solvent: Chloroform or methanol

- Temperature: Reflux at approximately 80 °C for 1 hour followed by heating at higher temperatures (130 °C) for an extended period (6–8 hours).

- Combine the reagents in the solvent and heat under reflux.

- After completion of the reaction, cool the mixture and basify with sodium hydroxide.

- Extract the product using chloroform-methanol mixtures.

- Purify by precipitation or chromatography.

Yield: Approximately 86% with a melting point of 130–132 °C.

Method B: Alternative Synthesis via Hybrid Compounds

This method explores the synthesis of hybrid compounds incorporating this compound as an intermediate.

- Reagents:

- N-(7-Chloroquinolin-4-yl)butane-1,4-diamine

- Sodium cyanoborohydride

- Diethyl ether

- Temperature: Room temperature for initial mixing followed by stirring for several hours.

- Stir N-(7-Chloroquinolin-4-yl)butane-1,4-diamine in diethyl ether.

- Gradually add sodium cyanoborohydride while stirring.

- Quench the reaction with water and extract using dichloromethane.

- Purify through flash chromatography.

Yield: Varies based on specific conditions but can be around 55% for certain derivatives.

Characterization Techniques

The synthesized compound is characterized using various analytical techniques to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is employed to analyze the hydrogen and carbon environments within the molecule:

| Technique | Frequency | Observations |

|---|---|---|

| ^1H NMR | 300 MHz | Signals corresponding to CH₂ and NH groups observed. |

| ^13C NMR | 400 MHz | Distinct peaks indicating aromatic and aliphatic carbons. |

Infrared Spectroscopy (IR)

IR spectroscopy is utilized to identify functional groups present in the compound:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3422 | N-H stretching |

| ~1352 | C-N stretching |

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the quinoline ring undergoes nucleophilic substitution due to electron withdrawal by the nitrogen atom. This reaction is central to synthesizing derivatives with modified side chains.

Key Findings :

- Reactions require elevated temperatures (120–130°C) and excess amines to drive substitution .

- Electron-withdrawing chloro substituent at C7 enhances ring reactivity at C4.

Oxidation and Reduction Reactions

The quinoline ring and amine side chain participate in redox transformations.

| Reaction Type | Reagents | Products | Conditions | Ref. |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Quinoline N-oxide derivatives | 60°C, 4h | |

| Reduction | NaBH₄/MeOH | Partially saturated quinoline analogs | Room temperature, 2h |

Mechanistic Insights :

- Oxidation primarily targets the quinoline nitrogen, forming N-oxides.

- Reduction of the heterocyclic ring is less common due to aromatic stability.

Substitution at the Chloro Group (C7)

The 7-chloro substituent undergoes displacement under specific conditions:

| Reagents | Products | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| Thiophen-2-ylmethylamine | N’-(7-Chloroquinolin-4-yl)-N-thiophen derivatives | DCC/THF | 90% | |

| 3-Mercaptopropionic acid | Thiazinan-4-one hybrids | DCC/THF | 82% |

Notable Observations :

- Reactions require coupling agents (e.g., DCC) for amide/thioether bond formation .

- Products show enhanced antimalarial activity compared to parent compound .

Coordination Chemistry and Heme Binding

The compound forms stable complexes with metal ions and heme, critical for its antimalarial mechanism:

Structural Features :

- The propane-1,3-diamine chain adopts a flexible conformation, enabling chelation .

- π-π stacking between quinoline rings enhances heme binding.

Acid-Base Reactions and Salt Formation

The primary and secondary amines undergo protonation and salt formation:

| Acid | Product | pKa (amine) | Application | Ref. |

|---|---|---|---|---|

| HCl (gaseous) | Hydrochloride salt | 8.2 (primary) | Improved aqueous solubility | |

| Trifluoroacetic acid | Triflate salt | 6.9 (secondary) | Chromatography purification |

Practical Implications :

- Salt forms are preferred for pharmaceutical formulations due to enhanced stability.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reagents | Products | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura (aryl boronic acid) | Biarylquinoline derivatives | Pd(PPh₃)₄ | 65% | |

| Sonogashira (alkynes) | Alkynyl-substituted quinoline analogs | PdCl₂(PPh₃)₂/CuI | 58% |

Limitations :

Biotransformation Pathways

Hepatic metabolism involves cytochrome P450 enzymes:

| Enzyme | Metabolite | Activity | Ref. |

|---|---|---|---|

| CYP3A4 | N-oxide derivative | Reduced antimalarial efficacy | |

| CYP2D6 | Dechlorinated product | Increased cytotoxicity |

Pharmacokinetic Impact :

- Metabolites exhibit altered pharmacokinetics and toxicity profiles.

科学研究应用

Antimalarial Activity

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has shown promising results in the fight against malaria. Its derivatives have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

- Derivatives of this compound exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, indicating their potential as new antimalarial agents.

- A study synthesized various 7-chloro-4-aminoquinoline derivatives, which were screened for in vitro antimalarial activity. The results indicated that certain modifications in the side chain significantly enhanced the antimalarial properties compared to standard drugs like chloroquine .

Table 1: In Vitro Antimalarial Activity Data

| Compound Code | Dosage (µg/ml) | % Dead Rings + Trophozoites |

|---|---|---|

| IIA | 50 | 39.0 |

| IIB | 50 | 32.0 |

| IIC | 50 | 39.5 |

| IID | 50 | 38.5 |

| IIE | 50 | 18.5 |

| IIF | 50 | 25.0 |

| IIG | 50 | 22.0 |

| Chloroquine | 0.4 | 67.0 |

Antiviral Activity

Research has also indicated that derivatives of this compound possess antiviral properties.

Key Findings:

- Certain derivatives have demonstrated potent antiviral activity against influenza A virus and SARS-CoV-2, suggesting their potential use in developing new antiviral treatments.

- The structural characteristics of these compounds play a crucial role in their efficacy against viral pathogens.

Insecticidal Applications

The compound has been explored for its insecticidal effects on larval vectors of malaria and dengue diseases.

Key Findings:

- A derivative was synthesized and tested for its larvicidal effects against Anopheles stephensi and Aedes aegypti, showing significant lethality with concentrations ranging from approximately 4.408 μM/mL to 10.669 μM/mL depending on the life stage of the insects.

Neurological Applications

This compound derivatives have been investigated for their potential in treating neurodegenerative diseases.

Key Findings:

- Compounds designed from this base structure have shown affinity for targets associated with Alzheimer's Disease, such as β-secretase and Glycogen Synthase Kinase 3β, indicating a multi-target approach to therapy development.

Organic Synthesis Applications

The compound serves as a valuable starting material in organic synthesis.

Key Findings:

作用机制

The mechanism of action of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves binding to histamine receptors, particularly the H3 histamine receptor. This binding inhibits the receptor’s activity, leading to its antihistaminergic and antipsychotic effects . The compound’s molecular targets and pathways include the modulation of histamine signaling, which plays a crucial role in various physiological processes.

相似化合物的比较

Key Observations :

- Melting Points : Aromatic substituents (e.g., benzyl, methoxybenzyl) correlate with higher melting points (81–117°C), suggesting greater crystallinity. In contrast, aliphatic chains (e.g., propane-1,3-diamine) yield oils or amorphous solids .

- Synthetic Accessibility: Ethanol-based reactions with NaBH₄ or LiAlH₄ provide moderate-to-high yields (67–96%) for most derivatives .

Antimalarial Efficacy

Key Findings :

Botulinum Neurotoxin Inhibition

Key Insights :

- Shorter diamine chains (e.g., ethane-1,2-diamine) reduce steric hindrance, improving BoNT/A binding .

- Methoxy and pyridinyl groups introduce hydrogen-bonding interactions but may increase molecular weight beyond optimal ranges .

Mechanism of Action (MoA) Divergence

- Antimalarials : RCQ derivatives disrupt hemozoin formation in Plasmodium digestive vacuoles, analogous to chloroquine, while dithiocarbamate metabolites inhibit redox enzymes .

- BoNT/A Inhibitors : Competitive binding to the neurotoxin’s light chain protease active site, with propane-1,3-diamine serving as a flexible linker for optimal orientation .

生物活性

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (NCCPD) is a chemical compound with significant potential in medicinal chemistry, particularly as an antimalarial agent. Its structure features a chloroquinoline moiety, which is crucial for its biological activity. This article provides a comprehensive overview of the biological activities associated with NCCPD, including its antimalarial properties, interactions with neurotransmitter systems, and other potential therapeutic applications.

Chemical Structure and Properties

NCCPD has the molecular formula C₁₂H₁₄ClN₃ and is characterized by the following structural features:

- Chloroquinoline Backbone : Similar to chloroquine, known for its antimalarial properties.

- Propane Backbone : Contains two amine groups that enhance its reactivity and biological interactions.

Antimalarial Activity

NCCPD has been primarily studied for its antimalarial properties . Research indicates that it exhibits activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine. The mechanism of action may involve:

- Binding to Heme Groups : NCCPD potentially interacts with heme groups within malaria parasites, disrupting their metabolism.

- Enzyme Inhibition : It may inhibit specific enzymes critical for parasite survival.

Comparative Efficacy

A study evaluating various 7-chloroquinoline derivatives found that while NCCPD showed promise, its efficacy was generally lower than that of chloroquine. The following table summarizes the in vitro antimalarial activity of NCCPD compared to other compounds:

| Compound Name | Dosage (µg/ml) | % Dead Rings + Trophozoites |

|---|---|---|

| NCCPD | 50 | 39.0 |

| Chloroquine | 0.4 | 67.0 |

This data suggests that while NCCPD is effective, further structural modifications may be necessary to enhance its potency against resistant malaria strains .

Antihistaminergic Properties

NCCPD has shown potential as an antihistaminergic agent , particularly through its interaction with H3 histamine receptors. This activity suggests possible applications in treating allergic reactions and inflammation .

Antipsychotic Effects

Preliminary studies indicate that NCCPD might interact with neurotransmitter systems, including dopamine and serotonin pathways. This interaction raises the possibility of NCCPD being explored as a treatment option for psychotic disorders such as schizophrenia .

The synthesis of NCCPD typically involves the reaction between 4,7-dichloroquinoline and 1,3-diaminopropane under controlled conditions. The resulting product is purified through recrystallization or chromatography . Understanding the synthesis pathway is crucial for optimizing the compound's structure for enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the efficacy of NCCPD and related compounds against malaria:

- In Vitro Studies : A study conducted on various derivatives demonstrated varying degrees of antimalarial activity, emphasizing the importance of structural modifications for enhancing efficacy .

- Comparative Analysis : Research comparing NCCPD to other antimalarials highlighted its potential but also indicated the need for further optimization to compete with established treatments like chloroquine .

常见问题

Q. What are the standard synthetic routes for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine?

The compound is typically synthesized via nucleophilic substitution between 4,7-dichloroquinoline and propane-1,3-diamine. A common method involves refluxing 4,7-dichloroquinoline (1.96 g, 15 mmol) with propane-1,3-diamine (1.68 mL, 20 mmol) in ethanol for 12 hours, followed by solvent removal and purification using dry flash chromatography . Alternative routes employ substituted benzyl or pyridinylmethyl groups, with reaction conditions varying in solvents (ethanol, dichloromethane) and reducing agents (NaBH₄, NaOH) to optimize yields (67–96%) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm amine linkages and aromatic proton environments (e.g., quinoline protons at δ 8.5–8.6 ppm) .

- IR spectroscopy : Identification of N–H stretching (3278–1589 cm⁻¹) and C–N vibrations (1141 cm⁻¹) .

- Mass spectrometry (+ESI-HRMS) : Molecular ion peaks (e.g., m/z 235 for the parent compound) with <5 ppm error validate structural integrity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives?

- Solvent selection : Ethanol is preferred for its balance of polarity and boiling point, facilitating reflux without side reactions .

- Purification : Dry flash chromatography with gradients of ethyl acetate/hexanes improves purity (>85%) for solid products, while oily derivatives require repeated trituration .

- Substituent effects : Bulky groups (e.g., 4-tert-butylbenzyl) reduce yields due to steric hindrance, necessitating longer reaction times or elevated temperatures .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimalarial activity?

- In vitro assays : Parasite load reduction in Plasmodium falciparum-infected erythrocytes (IC₅₀ values <1 µM) correlates with diamine chain length; propane-1,3-diamine derivatives show superior efficacy versus ethane-1,2-diamine analogs .

- Substituent modulation : Electron-withdrawing groups (e.g., 7-Cl on quinoline) enhance binding to heme, while hydrophilic side chains (e.g., methoxybenzyl) improve solubility without compromising activity .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

- Drug delivery systems : Poly(aspartamide) nanoparticles encapsulating the compound improve bioavailability by 40% in murine models, mitigating rapid hepatic clearance observed in vitro .

- Pharmacokinetic profiling : Monitoring plasma half-life (e.g., ~8 hours in mice) and tissue distribution via LC-MS/MS identifies metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

Q. What are key considerations in modifying the scaffold to enhance BoNT/A inhibition without increasing molecular weight (MW)?

- Ligand efficiency (LE) : Derivatives with LE >0.3 (e.g., N1-benzyl-N3-(7-chloroquinolin-4-yl)propane-1,3-diamine) achieve submicromolar BoNT/A LC inhibition (IC₅₀ = 0.8 µM) while maintaining MW <400 Da .

- Bifunctional motifs : Incorporation of pyridinylmethyl groups improves hydrogen bonding with S1’ and S2’ pockets of BoNT/A, as shown in docking studies .

Q. How can computational methods predict binding affinity and guide structural optimization?

- Molecular docking : Virtual screening using AutoDock Vina identifies high-affinity poses (binding energy <−9.6 kcal/mol) with key residues (e.g., Tyr35, Asp285 in methionyl-tRNA synthetase) .

- MD simulations : Trajectory analysis (100 ns) reveals stable interactions between the propane-1,3-diamine chain and hydrophobic pockets in target enzymes .

Methodological Considerations

Q. What protocols are recommended for resolving contradictory data in pharmacological studies?

- Dose-response normalization : Express activity as % inhibition relative to controls (e.g., chloroquine for antimalarial assays) to minimize batch variability .

- Crystallographic validation : Single-crystal X-ray diffraction of protein-ligand complexes (e.g., with PfCRT) resolves ambiguities in binding modes inferred from NMR/ITC .

Q. How to balance structural complexity and bioactivity in derivative design?

- Fragment-based approaches : Retain the 7-chloroquinoline core while iteratively adding substituents (e.g., fluorobenzyl, pyridinylmethyl) to probe steric/electronic effects .

- Parallel synthesis : Use combinatorial libraries (e.g., 50 derivatives) screened via high-throughput MALDI-TOF for rapid SAR elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。